molecular formula C20H24O3Si B12824488 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2h)-one

4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2h)-one

Cat. No.: B12824488
M. Wt: 340.5 g/mol
InChI Key: KIGFTIVOAGPZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydrofuranone structure. The TBDPS group is known for its stability and resistance to acidic conditions, making it a valuable protecting group in organic synthesis .

Preparation Methods

The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by DMAP or imidazole . The synthetic route can be summarized as follows:

    Protection of Hydroxyl Group: The hydroxyl group of the dihydrofuranone is reacted with tert-butyldiphenylsilyl chloride in the presence of a base and a catalyst.

    Purification: The product is purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as PCC or DMP.

    Reduction: Reducing agents like NaBH4 or LiAlH4.

    Substitution: Fluoride sources like TBAF or TAS-F.

Scientific Research Applications

4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves the selective protection and deprotection of hydroxyl groups. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be deprotected using fluoride sources, allowing for further functionalization .

Properties

Molecular Formula

C20H24O3Si

Molecular Weight

340.5 g/mol

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one

InChI

InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3

InChI Key

KIGFTIVOAGPZKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O

Origin of Product

United States

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